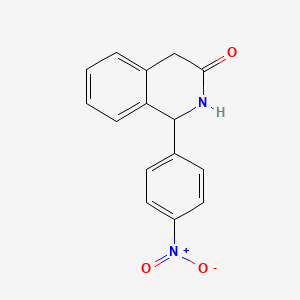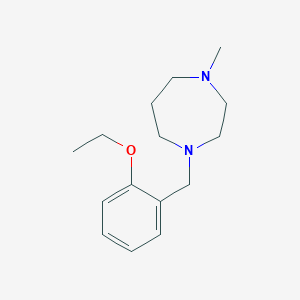
1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone
Descripción general
Descripción
1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as NPDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NPDQ is a synthetic compound that belongs to the class of isoquinolinones and has a molecular weight of 262.24 g/mol.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Mechanism Studies
- Research has elucidated the mechanism of condensation reactions involving 1-aryl-1,4-dihydro-3(2H)-isoquinolinones, such as 1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone, and aldehydes. These studies have provided insights into the rearrangement processes and intermolecular hydride anion migration mechanisms in these compounds (Hazai et al., 1984).
Synthesis and Reaction Pathways
- The activation and electrophilic reactions of isoquinolinols have been studied, demonstrating their ability to undergo selective ionic hydrogenation and condensation with benzene under specific conditions. This research provides a foundation for understanding the synthesis pathways and chemical properties of related compounds (Koltunov et al., 2002).
Potential Pharmacological Applications
- Certain derivatives of 1,4-dihydro-3(2H)-isoquinolinones, including those related to this compound, have been studied for their biological properties. Some of these derivatives have shown potential pharmacological applications due to their biological activities (Hazai, 1991).
Synthesis of Novel Derivatives
- Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones have been synthesized, and their vasodilatation activity has been explored. This highlights the potential of this compound derivatives in medicinal chemistry (Zhang San-qi, 2010).
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-14-9-11-3-1-2-4-13(11)15(16-14)10-5-7-12(8-6-10)17(19)20/h1-8,15H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHPIFSNJWOQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethylphenyl)-3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5003632.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5003633.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003639.png)
![N-(4-{[2-(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B5003644.png)
![1-(2-pyridinylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5003646.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5003660.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5003662.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B5003667.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5003672.png)

![1-(8-methoxy-5-quinolinyl)-N-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5003692.png)
![propyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003693.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5003710.png)